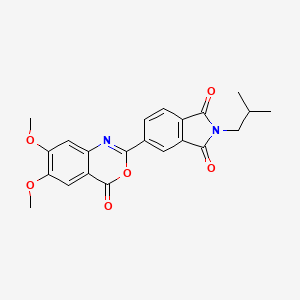

5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-(2-METHYLPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Description

The exact mass of the compound 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione is 408.13213636 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(2-methylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-11(2)10-24-20(25)13-6-5-12(7-14(13)21(24)26)19-23-16-9-18(29-4)17(28-3)8-15(16)22(27)30-19/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBNBVMYGZUJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC(=C(C=C4C(=O)O3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of benzoxazinones exhibit significant anticancer properties. For instance, compounds similar to 5-(6,7-Dimethoxy-4-Oxo-4H-3,1-Benzoxazin-2-Yl) have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

A study published in a peer-reviewed journal demonstrated that a related benzoxazinone compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation . -

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial effects against several pathogens. Research indicates that it possesses inhibitory action against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Neuroprotective Effects

- Some studies suggest that benzoxazinone derivatives can provide neuroprotective effects in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of oxidative stress and inflammation.

An experimental model of Alzheimer's disease showed that treatment with a related compound improved cognitive function and reduced amyloid plaque formation .

Agricultural Applications

-

Herbicidal Activity

- The compound's structural features allow it to act as an effective herbicide. Research has demonstrated that it can inhibit the growth of certain weed species without harming crop plants.

Weed Species Growth Inhibition (%) Amaranthus retroflexus 85 Echinochloa crus-galli 78

Materials Science Applications

-

Polymer Chemistry

- The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Research has shown that polymers incorporating benzoxazinone units exhibit superior mechanical properties compared to traditional polymers .

Q & A

Basic: What are the key synthetic strategies for this compound?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

Condensation reactions to form the benzoxazinone core, using methoxy-substituted precursors under acidic or basic conditions.

Cyclization to construct the isoindole-1,3-dione moiety, often employing reagents like acetic anhydride or phosphoryl chloride.

Alkylation at the 2-position using 2-methylpropyl halides in the presence of a base (e.g., K₂CO₃).

Purification via column chromatography or preparative HPLC to isolate the final product .

Example Protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 6,7-Dimethoxy-4-hydroxybenzoxazin-2-one, DCC, DMF | Core activation |

| 2 | 2-Methylpropyl bromide, K₂CO₃, DMF | Alkylation |

| 3 | Ac₂O, reflux (2 hr) | Cyclization |

Basic: How is the compound structurally characterized?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 6,7-positions, isoindole-dione protons).

- Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 455.15).

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX programs for refinement .

Basic: What theoretical frameworks guide research on this compound?

Methodological Answer:

Research is often anchored in:

- Molecular Orbital Theory: To predict reactivity of the benzoxazinone core.

- Enzyme Inhibition Models: If targeting biological activity (e.g., kinase inhibition), use Michaelis-Menten kinetics to assess IC₅₀ values.

- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent effects (e.g., methoxy groups) with bioactivity .

Advanced: How can reaction conditions be optimized for higher yield?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading).

- Process Control: Implement inline FTIR or HPLC monitoring to track intermediate formation .

- Scale-Up Considerations: Optimize solvent recovery (e.g., switch from DMF to THF for easier removal) .

Advanced: What in silico methods predict its biological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.

- ADMET Prediction: SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Advanced: How to resolve discrepancies in crystallographic data?

Methodological Answer:

- Cross-Validation: Compare SHELXL-refined structures with alternative software (e.g., Olex2).

- Twinned Data Analysis: Use PLATON to detect and model twinning in crystals.

- Electron Density Maps: Re-examine residual peaks to identify disordered solvent or counterions .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Derivatization: Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens).

Biological Assays: Test against target enzymes (e.g., fluorescence-based kinase assays).

Data Analysis: Apply PCA (Principal Component Analysis) to identify critical substituent contributions .

Example SAR Table:

| Analog | Substituent (R) | IC₅₀ (μM) | logP |

|---|---|---|---|

| 1 | 6,7-OCH₃ | 0.45 | 2.1 |

| 2 | 6,7-OCH₂CH₃ | 0.78 | 2.8 |

Advanced: How to address contradictions in bioassay data?

Methodological Answer:

- Reproducibility Checks: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays: Validate results using SPR (Surface Plasmon Resonance) alongside enzymatic assays.

- Meta-Analysis: Compare data with structurally related compounds (e.g., isoindole-dione derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.